molecular formula C17H24N2O2 B267012 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Cat. No. B267012
M. Wt: 288.4 g/mol
InChI Key: KWBXUJXJTJPZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide, also known as CPPB, is a compound that has been extensively studied for its potential therapeutic applications. CPPB is an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Mechanism of Action

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide acts as an allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide binds to a site on mGluR5 that is distinct from the glutamate binding site and enhances the receptor's response to glutamate, leading to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has also been shown to increase the number of dendritic spines, which are structures on neurons that are involved in synaptic transmission. In addition, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been shown to increase the release of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is a highly specific allosteric modulator of mGluR5, which allows for the selective modulation of this receptor without affecting other glutamate receptors. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide is also relatively stable and can be easily synthesized and purified. However, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals or cells. In addition, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to develop more potent and selective allosteric modulators of mGluR5 that have improved pharmacokinetic properties. In addition, future research could investigate the role of mGluR5 and its allosteric modulators in other physiological and pathological processes, such as pain, inflammation, and cancer. Overall, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide and its related compounds have the potential to be valuable tools for understanding the role of mGluR5 in health and disease.

Synthesis Methods

The synthesis method of 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride to form 3-(cyclohexylcarbonylamino)benzoic acid. This intermediate is then reacted with propylamine to yield 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide. The purity and yield of 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. In addition, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been studied for its potential use in drug addiction and schizophrenia.

properties

Product Name

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(cyclohexanecarbonylamino)-N-propylbenzamide

InChI

InChI=1S/C17H24N2O2/c1-2-11-18-16(20)14-9-6-10-15(12-14)19-17(21)13-7-4-3-5-8-13/h6,9-10,12-13H,2-5,7-8,11H2,1H3,(H,18,20)(H,19,21)

InChI Key

KWBXUJXJTJPZDZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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